



Sivifene: A Discontinued Immunomodulator with a History in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sivifene	
Cat. No.:	B1680993	Get Quote

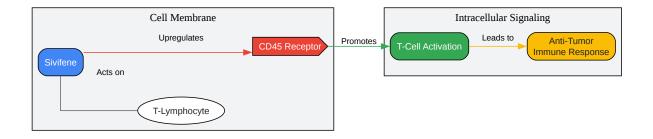
Once a promising topical agent for cutaneous cancer metastases, **sivifene** (formerly A-007) has since been discontinued from clinical development. While detailed preclinical administration protocols and extensive efficacy data are not widely available in published literature, a review of its known mechanism and clinical trial background can provide valuable insights for researchers in oncology and drug development.

Sivifene, developed by Tigris Pharmaceuticals (now Kirax Corporation), reached Phase II clinical trials in the 2000s for the treatment of high-grade squamous intraepithelial lesions (HSIL) associated with human papillomavirus (HPV) infection and invasive carcinomas of the anogenital area.[1] Initially investigated due to its structural similarity to tamoxifen, it was later determined that **sivifene** does not bind to the estrogen receptor and lacks antiestrogenic activity.[1]

Mechanism of Action: An Immunomodulatory Hypothesis

The precise mechanism of action of **sivifene** remains to be fully elucidated. However, it is hypothesized to exert its antineoplastic effects through immunomodulation, specifically by upregulating the CD45 T-lymphocyte cell surface receptor.[1] CD45 is a critical protein tyrosine phosphatase involved in T-cell activation and signaling. Its upregulation may lead to an enhanced anti-tumor immune response.





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Caption: Hypothesized mechanism of sivifene via CD45 upregulation.

Preclinical and Clinical Administration Insights

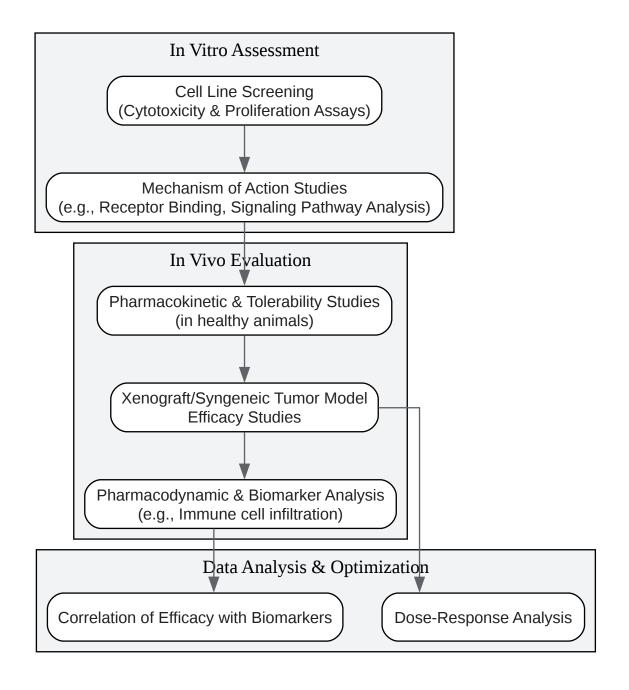
Detailed preclinical administration protocols, including specific dosages, formulations, and schedules for various cancer models, are not readily available in the public domain. The discontinuation of the drug's development likely contributed to the limited publication of this foundational research.

Clinical trials for **sivifene** focused on topical administration. For instance, a Phase II study in patients with high-grade cervical dysplasia involved the application of a **sivifene** gel to the cervix. While this provides a clue to the formulation and route of administration in a clinical setting, it does not offer the comprehensive details required for preclinical experimental design.

Considerations for Modern Preclinical Research

For researchers interested in exploring compounds with similar immunomodulatory mechanisms, modern preclinical research would necessitate a series of structured experiments. A general workflow for evaluating a novel immunomodulatory agent in preclinical cancer models is outlined below.





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Caption: General workflow for preclinical evaluation of an anticancer agent.

Summary of Known Information

Due to the discontinuation of **sivifene**'s development, a comprehensive profile of its preclinical administration protocols and quantitative efficacy is not available. The information that can be gleaned from its development history is summarized in the table below.



Parameter	Information	
Compound Name	Sivifene (A-007)	
Chemical Name	4,4'-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone	
Developer	Tigris Pharmaceuticals (now Kirax Corporation)	
Proposed Mechanism	Immunomodulator, potential upregulator of CD45	
Receptor Binding	Does not bind to the estrogen receptor	
Clinical Indication	Cutaneous cancer metastases, HPV-related dysplasia	
Route of Administration	Topical (in clinical trials)	
Development Status Discontinued after Phase II trials		

In conclusion, while **sivifene** itself is no longer an active area of clinical development, its hypothesized mechanism of action through CD45 upregulation may still hold interest for researchers exploring novel immunomodulatory strategies in oncology. Future work in this area would require foundational preclinical studies to establish administration protocols and efficacy for any new chemical entities.

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References

- 1. Sivifene Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Sivifene: A Discontinued Immunomodulator with a History in Preclinical Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680993#sivifene-administration-protocols-in-preclinical-cancer-research]



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